molecular formula C10H20N2O B15241675 2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide

2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide

Cat. No.: B15241675
M. Wt: 184.28 g/mol
InChI Key: JZBGVJXDOBDDOH-UHFFFAOYSA-N
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Description

2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide is a chemical compound with the molecular formula C10H20N2O It is a derivative of cyclohexane and contains both an amine and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide typically involves the reaction of cyclohexylamine with methyl acetate under controlled conditions. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide involves its interaction with specific molecular targets. It is known to interact with voltage-gated calcium channels in neurons, which can modulate neuronal activity. This interaction is crucial for its potential therapeutic effects, such as pain relief and anticonvulsant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its ability to interact with neuronal calcium channels sets it apart from other similar compounds .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide

InChI

InChI=1S/C10H20N2O/c1-12-9(13)7-10(8-11)5-3-2-4-6-10/h2-8,11H2,1H3,(H,12,13)

InChI Key

JZBGVJXDOBDDOH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1(CCCCC1)CN

Origin of Product

United States

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